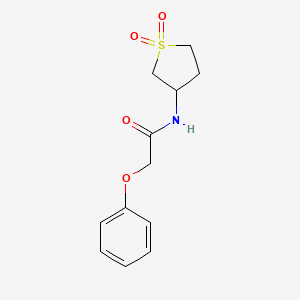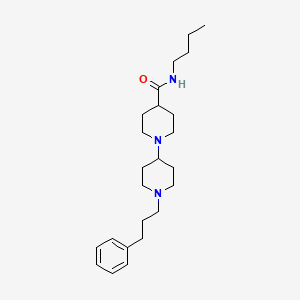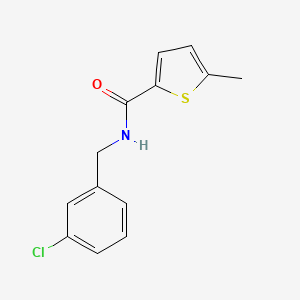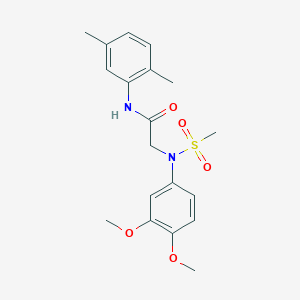
N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide, commonly known as DTTA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DTTA is a thiazolidinedione derivative that has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties.
Wirkmechanismus
DTTA is believed to exert its anti-inflammatory, antioxidant, and anti-tumor effects through multiple mechanisms. DTTA has been shown to inhibit the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines. DTTA also activates the Nrf2 pathway, which is involved in the antioxidant response. Additionally, DTTA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DTTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DTTA inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the expression of antioxidant enzymes, such as HO-1 and NQO1. DTTA has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DTTA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which may be useful in studying the role of inflammation in various diseases. Additionally, DTTA has antioxidant properties, which may help to protect cells from oxidative stress. However, one limitation of using DTTA in lab experiments is its potential toxicity, which may limit its use in certain studies.
Zukünftige Richtungen
There are many potential future directions for research on DTTA. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTTA may have potential as an anti-cancer agent, either alone or in combination with other therapies. Further studies are needed to determine the safety and efficacy of DTTA in these and other applications.
Synthesemethoden
DTTA can be synthesized through a multi-step reaction involving the condensation of 2-phenoxyacetic acid with 3-mercapto-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2,2-dioxide. The resulting product is then purified through recrystallization to obtain pure DTTA.
Wissenschaftliche Forschungsanwendungen
DTTA has been studied for its potential use in various scientific research applications, including anti-inflammatory, antioxidant, and anti-tumor properties. DTTA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. DTTA also has antioxidant properties, which may help to protect cells from oxidative stress. Additionally, DTTA has been shown to have anti-tumor properties, inhibiting the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(8-17-11-4-2-1-3-5-11)13-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNTDHKSXQTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)
![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)

![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
